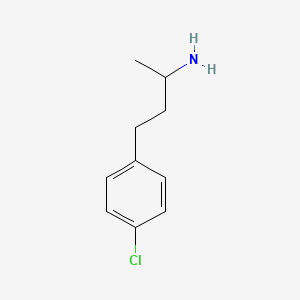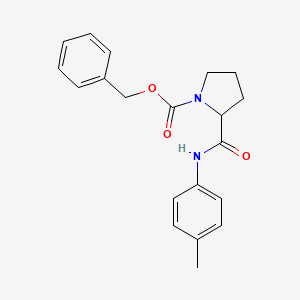
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate
Overview
Description
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a pyrrolidine ring, a benzyl group, and a p-tolylcarbamoyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The pyrrolidine ring is a common scaffold in drug discovery, known for its versatility and ability to interact with various biological targets .
Preparation Methods
The synthesis of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines.
Introduction of the Benzyl Group: The benzyl group can be introduced via benzylation reactions, where benzyl halides react with nucleophiles such as amines or alcohols under basic conditions.
Carbamoylation: The p-tolylcarbamoyl group can be introduced through the reaction of p-tolyl isocyanate with the amine group on the pyrrolidine ring.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups on the pyrrolidine ring or benzyl group are replaced with other groups.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as cholinesterase enzymes. The compound inhibits the activity of these enzymes, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.
Comparison with Similar Compounds
Benzyl 2-(p-tolylcarbamoyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Benzyl (2S)-2-(2-chlorophenyl)carbamoylpyrrolidine-1-carboxylate: This compound also acts as a cholinesterase inhibitor but has different substituents on the carbamoyl group, which may affect its potency and selectivity.
Benzyl (2S)-2-(4-bromophenyl)carbamoylpyrrolidine-1-carboxylate: Similar to the previous compound, this derivative has a bromine substituent, which can influence its biological activity and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substituents, which can modulate its interactions with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-9-11-17(12-10-15)21-19(23)18-8-5-13-22(18)20(24)25-14-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHYRONRSGZPTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322797 | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7472-74-4 | |
| Record name | NSC402051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | benzyl 2-[(4-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



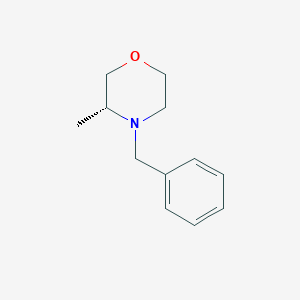
![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)
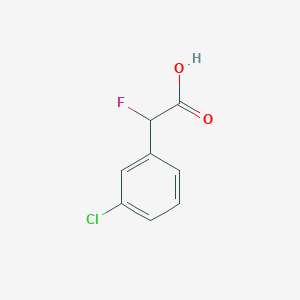
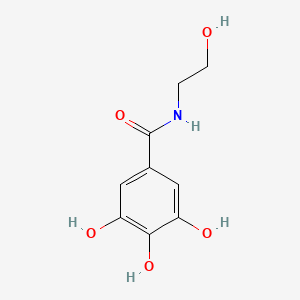
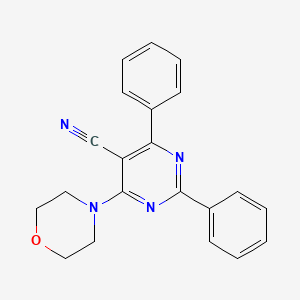
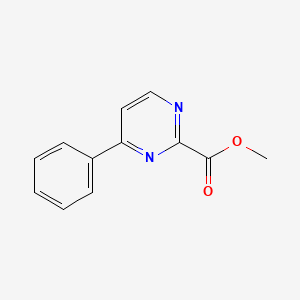
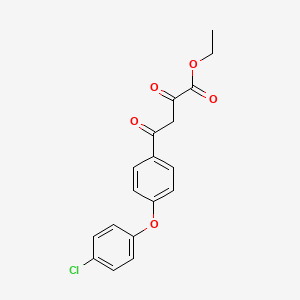
![1-Oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B3152929.png)
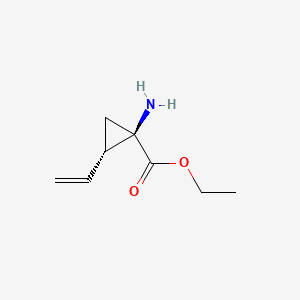
![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
